molecular formula C23H28ClKN3O5S B593037 Glyburide (potassium salt) CAS No. 52169-36-5

Glyburide (potassium salt)

Cat. No.: B593037
CAS No.: 52169-36-5
M. Wt: 533.1 g/mol
InChI Key: WUVNANLGKVVVAV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Glyburide, also known as glibenclamide, is a second-generation sulfonylurea used to treat patients with type 2 diabetes mellitus . The primary target of glyburide is the ATP-sensitive potassium channels (K_ATP) on the beta cells of the pancreas . These channels play a crucial role in insulin secretion .

Mode of Action

Glyburide works by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels . The increase in intracellular potassium and calcium ion concentrations stimulates insulin secretion .

Biochemical Pathways

The closure of ATP-sensitive potassium channels on beta cells leads to an increase in intracellular potassium and calcium ion concentrations . This triggers the release of insulin, a hormone that regulates the amount of glucose in the blood. Insulin allows cells in the body to take in glucose and use it as a source of energy or store it for future use .

Pharmacokinetics

Glyburide is 50% excreted in the urine and 50% in the feces . It is mainly excreted as the metabolite 4-trans-hydroxyglyburide . The drug’s pharmacokinetics can be described by a two-compartment open model . The distribution of glyburide is affected by its high affinity for serum albumin (99 percent bound), and elimination of the drug is evenly divided between biliary and renal routes .

Result of Action

The primary result of glyburide’s action is the lowering of blood glucose levels. By stimulating insulin secretion, glyburide helps to control the amount of glucose in the blood, thereby managing the symptoms of type 2 diabetes .

Action Environment

The solubility and dissolution rate of glyburide, which are crucial for its bioavailability, can be significantly improved in the presence of hydroxybutenyl-β-cyclodextrin (HBenBCD) . This suggests that the drug’s action, efficacy, and stability can be influenced by environmental factors such as the presence of certain substances .

Biochemical Analysis

Biochemical Properties

Glyburide (potassium salt) interacts with ATP-sensitive potassium channels on beta cells, leading to an increase in intracellular potassium and calcium ion concentrations . This interaction triggers insulin secretion, playing a crucial role in the biochemical reactions associated with glucose regulation .

Cellular Effects

Glyburide (potassium salt) has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways related to insulin secretion . In the context of diabetes mellitus type II, Glyburide (potassium salt) helps improve glycemic control .

Molecular Mechanism

The molecular mechanism of action of Glyburide (potassium salt) involves the inhibition of ATP-sensitive potassium channels on beta cells . This inhibition leads to an increase in intracellular potassium and calcium ion concentrations, which in turn stimulates insulin secretion .

Temporal Effects in Laboratory Settings

While specific temporal effects of Glyburide (potassium salt) in laboratory settings are not fully detailed in the search results, it is known that Glyburide has a long duration of action as it is given once daily .

Dosage Effects in Animal Models

In animal models, Glyburide (potassium salt) has been shown to reduce bacterial dissemination in a mouse model of melioidosis . The effects of different dosages of Glyburide (potassium salt) in animal models are not fully detailed in the search results.

Metabolic Pathways

Glyburide (potassium salt) is involved in the metabolic pathway related to insulin secretion . It interacts with ATP-sensitive potassium channels, a key component in this pathway .

Transport and Distribution

Glyburide (potassium salt) and its metabolites are transported and distributed within cells and tissues through multiple mechanisms. These include hepatic uptake mediated by organic anion–transporting polypeptides and basolateral and biliary efflux by P-glycoprotein, breast cancer resistance protein, and multidrug resistance–associated proteins .

Subcellular Localization

The specific subcellular localization of Glyburide (potassium salt) is not fully detailed in the search results. Given its role in inhibiting ATP-sensitive potassium channels on beta cells, it is likely that it localizes to the cell membrane where these channels are present .

Properties

InChI

InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVNANLGKVVVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClKN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52169-36-5
Record name Benzamide, 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-, potassium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52169-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide;potassium
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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